

PRT062607 Hydrochloride: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	PRT062607 Hydrochloride	
Cat. No.:	B560115	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT062607 hydrochloride, also known as P505-15, is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] With an IC50 of 1 nM, it demonstrates over 80-fold greater selectivity for SYK compared to other kinases such as Fgr, Lyn, FAK, Pyk2, and Zap70.[3][4][5] SYK is a critical cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells, playing a key role in the signal transduction of the B-cell receptor (BCR).[1][3] Aberrant SYK activity is implicated in the pathogenesis of B-cell malignancies like non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[1][2] PRT062607 hydrochloride inhibits SYK-mediated signaling, leading to decreased cell viability and induction of apoptosis in malignant B-cells.[1][6] These properties make it a valuable tool for research in oncology and immunology.

Physicochemical Properties

Molecular Formula: C₁₉H₂₄ClN₉O[7] Molecular Weight: 429.91 g/mol [7]

Solubility

The solubility of **PRT062607 hydrochloride** can vary based on the solvent and experimental conditions. The data below is a summary from multiple sources.



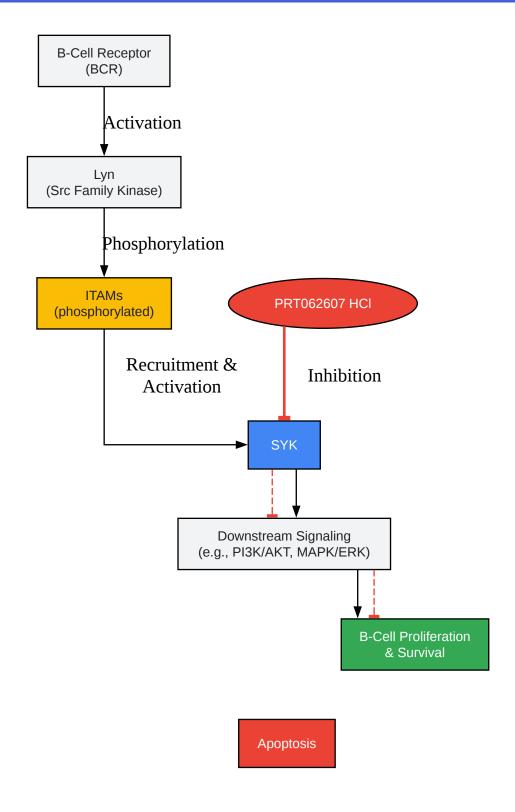
Solvent	Concentration (mg/mL)	Molar Equivalent (mM)	Notes
DMSO	≥ 21.5 to 100 mg/mL[3][4][7]	> 10 to 254.16 mM[3] [4]	May require sonication or gentle warming to fully dissolve. Use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[3][4][5]
Water	≥ 50 to 86 mg/mL[3][5] [7]	≥ 116.30 mM[7]	Gentle warming may be required to achieve higher concentrations. [3]
Ethanol	Insoluble	-	[3]

Biological Activity and Mechanism of Action

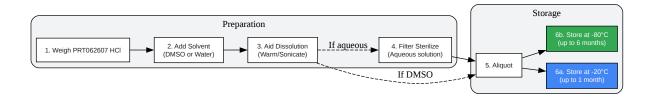
PRT062607 is a highly selective inhibitor of SYK kinase.[5] In B-cells, the engagement of the B-cell receptor (BCR) initiates a signaling cascade. This process begins with the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src family kinases like Lyn.[1] [8] This phosphorylation event recruits SYK, leading to its own autophosphorylation and subsequent activation of downstream signaling pathways crucial for B-cell survival and proliferation.[1]

PRT062607 exerts its effect by inhibiting the kinase activity of SYK. This action blocks the phosphorylation of downstream targets, including ERK and AKT, thereby disrupting the BCR signaling pathway.[6][9] The inhibition of this pathway ultimately leads to the induction of caspase-dependent apoptosis in B-cell malignancies.[1][3]









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